

(R)-GNE-140: A Potent and Selective Inhibitor of Lactate Dehydrogenase

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Compound of Interest

Compound Name: (R)-GNE-140

Cat. No.: B10789137

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A comprehensive analysis of the specificity of **(R)-GNE-140** against a panel of dehydrogenase enzymes, providing researchers with critical data for informed decision-making in drug discovery and development.

(R)-GNE-140 is a highly potent small molecule inhibitor of lactate dehydrogenase (LDH) isoenzymes, playing a crucial role in the metabolic pathways of cancer cells.^{[1][2][3]} This guide provides a detailed comparison of the inhibitory activity of **(R)-GNE-140** against its primary targets, LDHA and LDHB, as well as its specificity against other dehydrogenases. The experimental data and protocols presented herein offer valuable insights for researchers evaluating **(R)-GNE-140** for therapeutic applications.

Specificity Profile of (R)-GNE-140

(R)-GNE-140 demonstrates exceptional potency against both LDHA and LDHB, with IC₅₀ values in the low nanomolar range.^{[1][2][4]} Notably, it also exhibits inhibitory activity against LDHC. The compound's selectivity has been evaluated against other dehydrogenases, such as malate dehydrogenase (MDH1 and MDH2), and a broad panel of kinases, revealing a highly specific inhibition profile.

Target Enzyme	IC50	Fold Selectivity vs. LDHA	Reference
Lactate Dehydrogenase A (LDHA)	3 nM	1x	[1] [2]
Lactate Dehydrogenase B (LDHB)	5 nM	~1.7x	[1] [2]
Lactate Dehydrogenase C (LDHC)	5 nM	~1.7x	[1]
Malate Dehydrogenase 1 (MDH1)	>10,000 nM	>3333x	
Malate Dehydrogenase 2 (MDH2)	>10,000 nM	>3333x	
301 Kinase Panel	>1,000 nM	>333x	

Experimental Protocols

Determination of IC50 for Dehydrogenase Inhibition

The inhibitory activity of **(R)-GNE-140** against various dehydrogenases is determined using a spectrophotometric enzyme activity assay. The protocol below describes a typical procedure for measuring LDH activity.

Materials:

- Recombinant human dehydrogenase enzyme (e.g., LDHA, LDHB)
- **(R)-GNE-140**
- Substrate (e.g., L-Lactic acid for LDH)

- Cofactor (e.g., NAD⁺)
- Assay Buffer (e.g., 200 mM Tris-HCl, pH 8.0)
- 96-well microplate
- Microplate reader

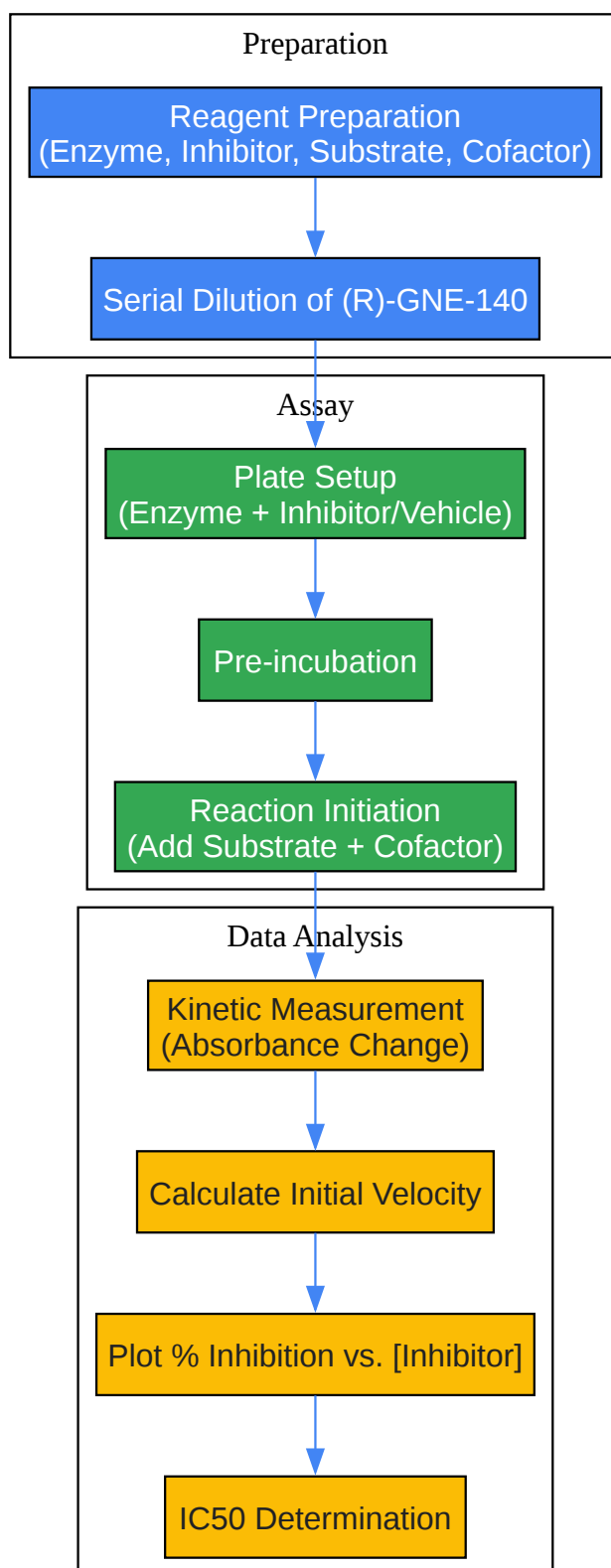
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **(R)-GNE-140** in DMSO.
 - Prepare serial dilutions of **(R)-GNE-140** in assay buffer to achieve a range of desired concentrations.
 - Prepare substrate and cofactor solutions in assay buffer at appropriate concentrations.
 - Prepare the enzyme solution in assay buffer to a final concentration that yields a linear reaction rate.
- Assay Setup:
 - Add a fixed volume of the enzyme solution to each well of a 96-well microplate.
 - Add the serially diluted **(R)-GNE-140** or vehicle control (DMSO) to the respective wells.
 - Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).
- Initiation of Reaction and Measurement:
 - Initiate the enzymatic reaction by adding a mixture of the substrate and cofactor to each well.
 - Immediately measure the change in absorbance over time at a specific wavelength (e.g., 340 nm for NADH production) using a microplate reader in kinetic mode.

- Data Analysis:
 - Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance versus time curve.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the IC₅₀ of **(R)-GNE-140** against a dehydrogenase enzyme.

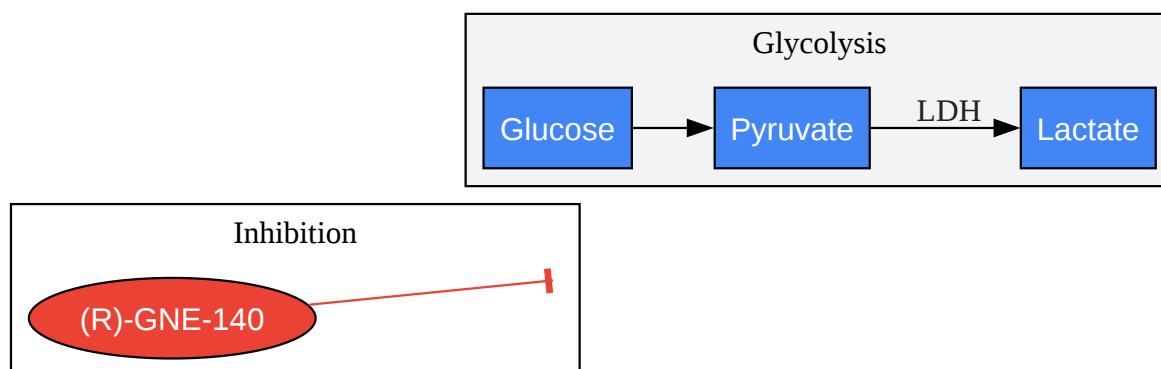


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Caption: Workflow for IC₅₀ determination of **(R)-GNE-140**.

Signaling Pathway Context

(R)-GNE-140 primarily targets the glycolytic pathway, a central metabolic route often upregulated in cancer cells (the Warburg effect). By inhibiting lactate dehydrogenase, **(R)-GNE-140** blocks the conversion of pyruvate to lactate, leading to a disruption of glycolysis and cellular energy production.



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Caption: Inhibition of the glycolytic pathway by **(R)-GNE-140**.

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